molecular formula C13H18N2 B14913067 4-(Methyl(2-methylbenzyl)amino)butanenitrile

4-(Methyl(2-methylbenzyl)amino)butanenitrile

Cat. No.: B14913067
M. Wt: 202.30 g/mol
InChI Key: YAQZDPAMHBJQFS-UHFFFAOYSA-N
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Description

4-(Methyl(2-methylbenzyl)amino)butanenitrile is an organic compound with the molecular formula C13H18N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a methyl group and a 2-methylbenzylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-(Methyl(2-methylbenzyl)amino)butanenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the cyano group or the aromatic ring.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for aromatic substitutions.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines are the major products.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Methyl(2-methylbenzyl)amino)butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methyl(2-methylbenzyl)amino)butanenitrile depends on its specific application. In general, the cyano group can participate in various chemical reactions, acting as a nucleophile or electrophile. The aromatic ring and amine group can also interact with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methyl(2-chlorobenzyl)amino)butanenitrile
  • 4-(Methyl(2-methoxybenzyl)amino)butanenitrile
  • 4-(Methyl(2-fluorobenzyl)amino)butanenitrile

Uniqueness

4-(Methyl(2-methylbenzyl)amino)butanenitrile is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-[methyl-[(2-methylphenyl)methyl]amino]butanenitrile

InChI

InChI=1S/C13H18N2/c1-12-7-3-4-8-13(12)11-15(2)10-6-5-9-14/h3-4,7-8H,5-6,10-11H2,1-2H3

InChI Key

YAQZDPAMHBJQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)CCCC#N

Origin of Product

United States

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